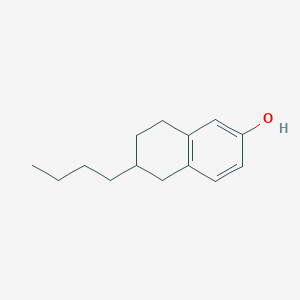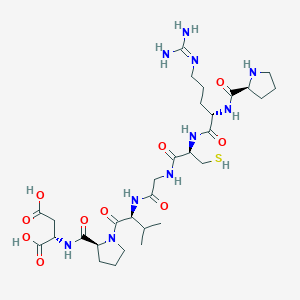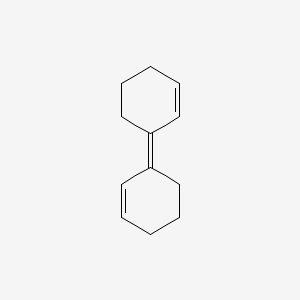
(E) 3,3'-Bis-(1-cyclohexenylidene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E) 3,3’-Bis-(1-cyclohexenylidene) is an organic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . This compound features two cyclohexene rings connected by a double bond, making it a notable example of a bis-alkene structure. It is known for its unique stereochemistry, existing in the (E)-configuration, which refers to the trans arrangement of substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E) 3,3’-Bis-(1-cyclohexenylidene) typically involves the reaction of cyclohexanone with a suitable base to form the corresponding enolate, followed by a coupling reaction to form the bis-alkene structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of (E) 3,3’-Bis-(1-cyclohexenylidene) may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions are often employed to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: (E) 3,3’-Bis-(1-cyclohexenylidene) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds to single bonds, forming the corresponding saturated compound.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO₄
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂)
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
(E) 3,3’-Bis-(1-cyclohexenylidene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (E) 3,3’-Bis-(1-cyclohexenylidene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds and cyclohexene rings allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
(Z) 3,3’-Bis-(1-cyclohexenylidene): The cis isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
Cyclohexene: A simpler analog with a single cyclohexene ring.
1,7-Bis(1-cyclohexenyl)hepta-1,6-diene: A related compound with a heptadiene chain connecting two cyclohexene rings.
Uniqueness: (E) 3,3’-Bis-(1-cyclohexenylidene) is unique due to its specific (E)-configuration, which imparts distinct chemical and physical properties compared to its (Z)-isomer and other related compounds. This configuration can influence its reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
132911-34-3 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
(3E)-3-cyclohex-2-en-1-ylidenecyclohexene |
InChI |
InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h3,5,7,9H,1-2,4,6,8,10H2/b12-11+ |
InChI Key |
IMTIYIKRBGNQTQ-VAWYXSNFSA-N |
Isomeric SMILES |
C1CC=C/C(=C/2\CCCC=C2)/C1 |
Canonical SMILES |
C1CC=CC(=C2CCCC=C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


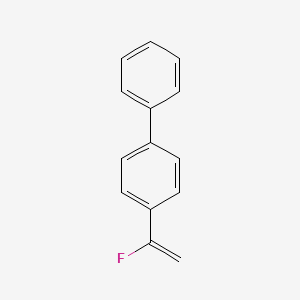
![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
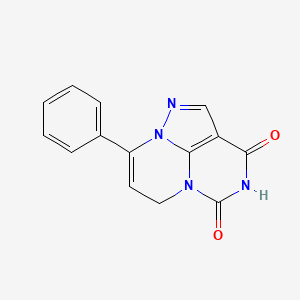
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

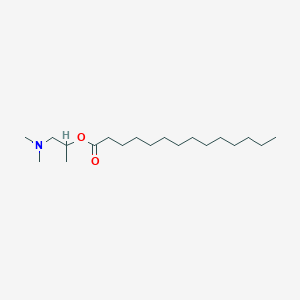
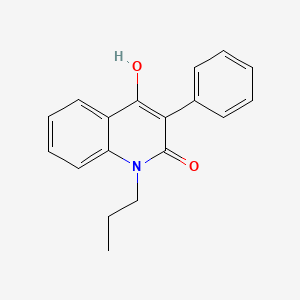
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
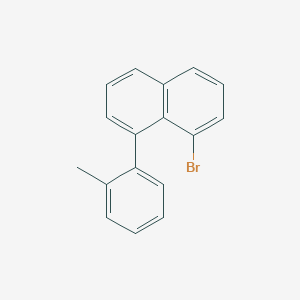

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
